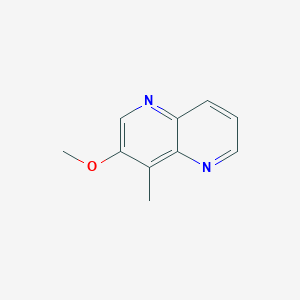

3-Methoxy-4-methyl-1,5-naphthyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(13-2)6-12-8-4-3-5-11-10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLOFYQIIFSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1OC)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659624 | |

| Record name | 3-Methoxy-4-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-31-9 | |

| Record name | 3-Methoxy-4-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of N Heterocyclic Compounds in Contemporary Chemical Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, representing a vast and diverse class of molecules that are fundamental to both biological systems and industrial applications. openmedicinalchemistryjournal.comijsrtjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to the structure of numerous natural products, including vitamins, alkaloids, and nucleic acids like DNA and RNA. ijsrtjournal.comnih.gov Their prevalence in nature underscores their pivotal role in biochemistry and has made them a focal point in drug design and medicinal chemistry. nih.govelsevierpure.com An analysis of pharmaceuticals approved by the U.S. FDA revealed that 59% of small-molecule drugs feature a nitrogen heterocycle, highlighting their status as privileged structures in drug discovery. openmedicinalchemistryjournal.commsesupplies.com

The functional diversity of N-heterocycles allows them to serve a wide array of purposes. They are employed as pharmaceuticals, agrochemicals, corrosion inhibitors, polymers, and dyes. openmedicinalchemistryjournal.comelsevierpure.com Their ability to act as ligands for metal complexes has also made them crucial in catalysis and materials science, where they are used in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com The capacity of the nitrogen atom to form hydrogen bonds is a key factor in their frequent use as building blocks for new drug candidates, enabling interaction with biological targets. nih.gov Consequently, the synthesis and study of nitrogen heterocycles remain a highly active and vital area of contemporary chemical research. elsevierpure.com

Overview of Naphthyridine Isomers and Their General Research Relevance

Naphthyridines are a class of bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. They are aromatic and have the general molecular formula C₈H₆N₂. The positioning of the two nitrogen atoms within the bicyclic framework gives rise to ten possible constitutional isomers, including 1,5-naphthyridine (B1222797), 1,8-naphthyridine (B1210474), and 2,7-naphthyridine, among others. researchgate.netnih.gov Each isomer possesses a unique electronic distribution and steric arrangement, leading to distinct chemical properties and research applications.

The various naphthyridine scaffolds are of significant interest to researchers, particularly in medicinal chemistry, due to their structural similarity to quinoline (B57606) and their ability to serve as a framework for a wide range of biologically active molecules. researchgate.net For instance, the 1,8-naphthyridine core is famously the basis for nalidixic acid, an early quinolone antibiotic, which has spurred extensive research into derivatives with antibacterial properties. nih.govmdpi.com Other isomers have been investigated for applications ranging from anticancer and antiviral agents to materials for optical and electronic devices. mdpi.comresearchgate.net Despite their potential, the synthesis of specific naphthyridine isomers can be challenging, often requiring multi-step processes and careful control of regioselectivity. researchgate.net

Specific Focus on 1,5 Naphthyridine Derivatives in Current Scholarly Discourse

Among the naphthyridine isomers, the 1,5-naphthyridine (B1222797) scaffold has garnered considerable attention for its versatile applications in medicinal chemistry and materials science. mdpi.comresearchgate.net These compounds are noted for their wide spectrum of biological activities, including antiproliferative, antiviral, anti-inflammatory, and antibacterial properties. mdpi.comnih.gov In the realm of drug discovery, 1,5-naphthyridine derivatives have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. acs.org For example, they have been investigated as inhibitors of TGF-β type I receptor (ALK5) and c-Met kinase, both of which are implicated in cancer progression. mdpi.comacs.org

Beyond medicinal applications, the unique electronic properties of the 1,5-naphthyridine ring system make it a valuable component in materials science. mdpi.com Derivatives have been utilized as ligands in analytical chemistry, components in organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com The synthesis of 1,5-naphthyridine derivatives is an active area of research, with established methods like the Skraup and Gould-Jacobs reactions being continually refined and new methodologies such as cross-coupling and cycloaddition reactions being developed to build this important heterocyclic framework. researchgate.netnih.gov

Historical and Current Contextualization of 3 Methoxy 4 Methyl 1,5 Naphthyridine in Chemical Research

3-Methoxy-4-methyl-1,5-naphthyridine is a specific derivative of the 1,5-naphthyridine (B1222797) core, characterized by a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position. Its molecular structure and the presence of these electron-donating substituents give it distinct properties that are of interest in chemical synthesis and research.

Historically, the synthesis of substituted 1,5-naphthyridines like this compound often relies on classical cyclization methods. nih.gov The Skraup reaction, which involves reacting a substituted 3-aminopyridine (B143674) with glycerol, is a common route to the 1,5-naphthyridine skeleton. nih.gov Reports indicate that the synthesis of this compound can be achieved through such methods, sometimes with modifications to improve yields and reproducibility.

In current research, this compound is primarily recognized as a key intermediate or building block in the synthesis of more complex molecules. lookchem.com Its structure is utilized in medicinal chemistry for developing novel therapeutic agents, with research exploring its potential in creating compounds for anticancer and antimicrobial applications. lookchem.com The methoxy and methyl groups can influence the molecule's solubility and how it interacts with biological targets. For example, methoxy substituents are known to deactivate the aromatic ring in certain ways, which can direct further chemical functionalization to specific positions. The compound serves as a scaffold for further chemical modification, allowing researchers to explore its potential in drug development and materials science. lookchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 893566-31-9 | lookchem.comchemscene.com |

| Molecular Formula | C₁₀H₁₀N₂O | lookchem.comchemscene.com |

| Molecular Weight | 174.20 g/mol | chemscene.com |

| Purity | ≥98% (as commercially available) | chemscene.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nalidixic acid |

| 1,5-Naphthyridine |

| 1,8-Naphthyridine (B1210474) |

| 2,7-Naphthyridine |

A Comprehensive Examination of the Synthesis of this compound

The chemical compound this compound is a heterocyclic aromatic molecule belonging to the naphthyridine class of compounds. lookchem.comchemscene.com Its structure consists of a 1,5-naphthyridine core, which is a bicyclic system containing two nitrogen atoms, substituted with a methoxy group at the third position and a methyl group at the fourth position. lookchem.comchemscene.com This compound serves as a significant intermediate in the synthesis of various pharmaceutical agents, particularly those with antiviral and antimicrobial properties. lookchem.com

Molecular and Cellular Mechanisms of Action for Naphthyridine Derivatives in Vitro Investigations

Enzyme Inhibition Profiles

Naphthyridine derivatives have demonstrated inhibitory activity against a wide array of enzymes, which is a primary mechanism for their observed biological effects. The specific isomer of the naphthyridine core (e.g., 1,5-, 1,6-, 1,8-) and its substituents significantly influence which enzymes are targeted and the potency of the inhibition.

Kinases: This class of enzymes is a major target for naphthyridine derivatives.

ALK5 (TGF-β Type I Receptor): Novel 1,5-naphthyridine (B1222797) derivatives have been identified as potent and selective inhibitors of the ALK5 kinase. nih.govacs.org For instance, certain 1,5-naphthyridine pyrazole (B372694) derivatives inhibit ALK5 autophosphorylation with IC50 values as low as 4 nM. nih.govacs.org The interaction is confirmed by X-ray crystallography, showing the naphthyridine core interacting with the kinase hinge region. nih.gov SB-525334 is another example of a potent ALK5 inhibitor with an IC50 of 14.3 nM. medchemexpress.com

c-Met Kinase: Both 1,5- and 1,6-naphthyridine (B1220473) derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Studies indicate that the 1,6-naphthyridine scaffold may be a more promising core for c-Met inhibition compared to the 1,5-naphthyridine core. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Family: Novel 1,5- and 1,7-naphthyridine (B1217170) derivatives have been designed to be potent pan-FGFR inhibitors, showing nanomolar affinity for FGFR1, 2, 3, and 4 in enzymatic assays. aacrjournals.orgresearchgate.net

Other Kinases: Naphthyridine-based compounds have been developed as highly selective chemical probes for Casein Kinase 2 (CK2). nih.gov Additionally, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a key regulator of the cell cycle. nih.gov

Topoisomerases and DNA Gyrase: These enzymes, crucial for DNA replication and maintenance, are well-established targets for certain naphthyridine derivatives, forming the basis of their antimicrobial activity.

DNA Gyrase: Nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) antibacterial agent, functions by selectively inhibiting the A subunit of bacterial DNA gyrase. nih.gov Newer 1,8-naphthyridine derivatives have been synthesized that are potent inhibitors of E. coli DNA gyrase. nih.gov Docking studies reveal strong interactions between these compounds and the enzyme. nih.gov

Topoisomerase II and IV: Some naphthyridine derivatives exhibit anticancer activity by inhibiting topoisomerase II. nih.govnih.govkjpp.net Trovafloxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, inhibits both DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org

Efflux Pumps:

NorA Efflux Pump: In the context of antimicrobial resistance, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. mdpi.comnih.govresearchgate.net These compounds effectively reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) by preventing their expulsion from the bacterial cell. nih.gov Molecular docking studies suggest that these inhibitors bind to active sites within the NorA protein. researchgate.net

Table 1: Enzyme Inhibition by Naphthyridine Derivatives

| Naphthyridine Class | Enzyme Target | Reported IC50 Values | Reference |

|---|---|---|---|

| 1,5-Naphthyridine Pyrazole Derivative | ALK5 | 4 nM | nih.gov |

| 1,5-Naphthyridine Aminothiazole Derivative | ALK5 | 6 nM | nih.gov |

| 1,6-Naphthyridine Derivative (26c) | c-Met Kinase | 0.08 µM | nih.gov |

| 1,8-Naphthyridine Derivative (14) | E. coli DNA Gyrase | Potent Inhibition (Specific IC50 not stated) | nih.gov |

| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one (2t) | c-Met Kinase | 2.6 µM | rsc.org |

| SB-525334 | ALK5 | 14.3 nM | medchemexpress.com |

Receptor Binding and Interaction Studies

The primary receptor interactions identified for naphthyridine derivatives in the provided literature are with receptor kinases, which function as enzymes. The transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5, is a key example. nih.govacs.org The binding of 1,5-naphthyridine derivatives to ALK5 has been extensively studied, showing potent activity in both enzymatic and cellular binding assays. nih.govacs.org X-ray crystallography has confirmed the binding mode, where the 1,5-naphthyridine core establishes a critical hydrogen bond interaction with the hinge region of the receptor's kinase domain. nih.gov While some reviews mention activities related to adenosine (B11128) receptor agonism and adrenoceptor antagonism for 1,8-naphthyridines, detailed binding studies for G-protein coupled receptors were not the focus of the provided search results. nih.gov

Modulation of Key Cellular Pathways

By inhibiting key enzymes and binding to receptors, naphthyridine derivatives trigger significant changes in cellular signaling pathways, most notably leading to cell cycle arrest and apoptosis.

Induction of Apoptosis: Numerous studies report the pro-apoptotic capabilities of naphthyridine derivatives in various cancer cell lines.

A novel 1,8-naphthyridine derivative was found to induce apoptosis in human melanoma cells at high concentrations. nih.govresearchgate.net

Pyrazole-naphthyridine derivatives have been shown to induce apoptosis in cervical and breast cancer cells, confirmed by morphological changes, a decrease in mitochondrial membrane potential, and the activation of caspases-9 and -3/7. nih.govstrath.ac.uk

Another 1,8-naphthyridine derivative demonstrated a powerful anti-proliferative effect on carcinoma cells by inducing apoptosis and impairing mitotic spindle formation. nih.gov

Cell Cycle Arrest: The anti-proliferative effects of naphthyridines are also frequently linked to their ability to halt the cell cycle.

A 4-phenyl-1,8-naphthyridine derivative was found to arrest carcinoma cells in the G2/M phase of the cell cycle. nih.gov

Pyrazolo-naphthyridine compounds induced a G0/G1 phase cell cycle arrest in treated cancer cells. nih.govstrath.ac.uk

A naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, was reported to induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov

The mechanism of cell cycle arrest often involves the downregulation of key regulatory proteins like cyclin A1, cyclin B1, and CDK2. mdpi.com

In Vitro Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for optimizing the potency and selectivity of naphthyridine derivatives. These investigations have revealed key structural features that govern their biological activity.

Substituents on the Naphthyridine Core: For a series of cytotoxic 1,8-naphthyridine derivatives, the presence of a bulky, lipophilic naphthyl ring at the C-2 position was beneficial for potent activity. nih.govkjpp.net Furthermore, methyl substitution at the C-6 or C-7 positions resulted in higher activity than substitution at the C-5 position. nih.govkjpp.net

The Naphthyridine Isomer: In the development of c-Met kinase inhibitors, a comparative study found that the 1,6-naphthyridine scaffold was a more promising core than the 1,5-naphthyridine isomer. nih.gov Conversely, for ALK5 inhibition, the 1,5-naphthyridine core was superior to the 1,8-naphthyridine nucleus. acs.org

Modifications for Selectivity: In the design of ALK5 inhibitors, modifications to the pyridin-2-yl moiety attached to the 1,5-naphthyridine core led to compounds with high selectivity against other kinases like p38 MAP kinase. acs.org For c-Met inhibitors based on a 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one core, an N-1 alkyl substituent with a terminal amino group and a hydrophobic benzyl (B1604629) group at the N-3 position were essential for effective inhibition. rsc.org

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Naphthyridine Derivatives

| Naphthyridine Core | Target/Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine | Cytotoxicity | Bulky lipophilic group (e.g., naphthyl) at C-2; Methyl group at C-6 or C-7. | Methyl group at C-5; Two methyl groups at C-5 and C-7. | nih.govkjpp.net |

| 1,5- vs 1,6-Naphthyridine | c-Met Kinase Inhibition | 1,6-Naphthyridine core was found to be more promising. | 1,5-Naphthyridine core was less promising in this context. | nih.gov |

| 1,5- vs 1,8-Naphthyridine | ALK5 Inhibition | 1,5-Naphthyridine core showed a 10-fold increase in binding potency over the initial hit. | Incorporation of the 1,8-naphthyridine nucleus was detrimental for binding. | acs.org |

| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one | c-Met Kinase Inhibition | N-1 alkyl with terminal amino group; N-3 hydrophobic substituted benzyl group; 4'-carboxamide phenoxy group at C-5. | N/A | rsc.org |

Methodologies for Molecular Target Identification and Validation

A variety of methodologies are employed to identify and validate the molecular targets of naphthyridine derivatives and to understand their mechanisms of action.

Screening Assays: High-throughput screening (HTS) of compound libraries using cellular assays (e.g., TGF-β-dependent transcriptional assays) or enzymatic assays is often the first step in identifying initial hits. nih.govacs.org Kinome screening databases are also mined to find initial leads. nih.gov

Molecular Modeling and Computational Chemistry: In silico techniques are widely used to predict and understand interactions.

Molecular Docking: This method is used to predict the binding poses and interactions of naphthyridine derivatives within the active site of target enzymes like DNA gyrase and the NorA efflux pump. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to create predictive models for the cytotoxicity of naphthyridine derivatives and identify key structural requirements for activity. nih.govnih.govkjpp.net

Biochemical and Enzymatic Assays: Once a potential target is identified, its inhibition is confirmed and quantified using direct enzymatic assays, such as ALK5 autophosphorylation assays or DNA gyrase inhibition assays, to determine parameters like IC50 values. nih.govnih.govnih.gov

Cell-Based Assays: The effects of the compounds on whole cells are measured to validate the mechanism. This includes cytotoxicity assays (e.g., MTT assay), cell cycle analysis using flow cytometry, and apoptosis detection through methods like DAPI staining, measuring mitochondrial membrane potential, and Western blotting for key proteins like caspases. nih.govnih.govnih.govstrath.ac.uk

X-Ray Crystallography: This powerful technique provides definitive, high-resolution structural information on how a compound binds to its molecular target, as was done for a 1,5-naphthyridine derivative in complex with human ALK5. nih.gov

Computational Chemistry and Theoretical Studies on Naphthyridine Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, reactivity, and conformational preferences of naphthyridine derivatives. dergipark.org.trdergipark.org.trnih.gov These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the energetic landscape of different molecular arrangements.

Electronic Structure and Reactivity: The electronic properties of 3-Methoxy-4-methyl-1,5-naphthyridine can be characterized by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through quantum chemical calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr For this compound, the nitrogen atoms of the naphthyridine core are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the aromatic rings will exhibit regions of varying potential influencing their interactions.

Conformational Analysis: The conformational flexibility of this compound, particularly the rotation around the bond connecting the methoxy (B1213986) group to the naphthyridine ring, can be explored using quantum chemical methods. By calculating the potential energy surface for the rotation of this dihedral angle, the most stable conformation (the global minimum) and other low-energy conformers can be identified. This information is critical for understanding how the molecule might orient itself when interacting with a biological target. acs.org

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents theoretical data representative of what would be obtained from DFT calculations.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

| Most Stable Conformer (Dihedral Angle) | 0° (planar) | Preferred spatial orientation |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. dergipark.org.trnih.govnih.gov These methods are fundamental in structure-based drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. For this compound, docking studies could be employed to screen for potential protein targets and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The docking score provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. nih.govnih.gov These simulations provide insights into the stability of the complex and the flexibility of both the ligand and the target's binding site. nih.gov For a complex involving this compound, an MD simulation could reveal conformational changes upon binding and the persistence of key intermolecular interactions, thereby validating the docking results and providing a more detailed picture of the binding event.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a representation of typical data generated from molecular docking studies.

| Parameter | Value/Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | LYS78, GLU95, LEU150, PHE152 |

| Key Interactions | Hydrogen bond with LYS78, Pi-stacking with PHE152 |

| RMSD during MD Simulation | 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel this compound derivatives, helping to prioritize which compounds to synthesize and test experimentally.

Applications of Pharmacoinformatics and Cheminformatics in Naphthyridine Research

Pharmacoinformatics and cheminformatics encompass a wide range of computational tools and techniques that are applied to the discovery and development of new drugs. In the context of naphthyridine research, these fields play a crucial role in managing, analyzing, and modeling chemical and biological data.

Pharmacoinformatics applications include:

Target Identification: Computational methods can be used to identify and validate potential biological targets for naphthyridine compounds by analyzing genomic and proteomic data.

Virtual Screening: Large libraries of virtual compounds, including novel naphthyridine derivatives, can be screened against a specific target to identify potential hits.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

Cheminformatics applications include:

Chemical Database Management: Storing and retrieving information on naphthyridine structures, properties, and synthetic routes.

Similarity Searching: Identifying compounds with similar structures or properties to a query molecule like this compound from large chemical databases.

Diversity Analysis: Ensuring that a library of synthesized naphthyridine derivatives covers a broad range of chemical space to maximize the chances of finding active compounds.

Advanced Research Applications of Naphthyridine Chemical Scaffolds

Strategic Applications in Medicinal Chemistry for Scaffold Design and Optimization

The 1,5-naphthyridine (B1222797) framework is a privileged scaffold in medicinal chemistry, and 3-Methoxy-4-methyl-1,5-naphthyridine serves as a valuable building block in the design and synthesis of novel therapeutic agents. lookchem.com The scaffold's rigid structure and the specific arrangement of its nitrogen atoms allow it to interact with various biological targets, leading to a range of pharmacological activities.

Anticancer and Enzyme Inhibition:

The 1,5-naphthyridine core is a key component in the development of potent and selective enzyme inhibitors. A notable example is the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). nih.gov Overactivity of the ALK5 signaling pathway is implicated in various diseases, including cancer. Research has identified that 1,5-naphthyridine derivatives can be potent and selective inhibitors of ALK5. nih.gov Specifically, X-ray crystallography studies on related compounds have suggested that methoxy (B1213986) groups at the 3-position can help stabilize hydrophobic interactions within the ALK5 binding pocket, highlighting the strategic importance of this substitution.

Furthermore, this compound is recognized for its potential as a key intermediate in the synthesis of compounds for anticancer research, with some derivatives demonstrating biological activity in inhibiting the growth of cancer cells. lookchem.com The broader class of naphthyridines has been investigated for antiproliferative, antibacterial, antiviral, and anti-inflammatory properties. In one documented instance, researchers at Pfizer utilized the closely related 2-methyl-3-methoxy-1,5-naphthyridine to synthesize a novel series of azetidinyl tethered ketolides, demonstrating the utility of such scaffolds in developing new antibacterial agents. nih.gov

Table 1: Medicinal Chemistry Applications of the 1,5-Naphthyridine Scaffold

| Therapeutic Area | Target/Application | Role of this compound | Supporting Evidence |

|---|---|---|---|

| Oncology | ALK5 Inhibition | Serves as a scaffold; the methoxy group may enhance binding affinity. | Derivatives show potent ALK5 inhibition (IC50 = 4–6 nM). nih.gov |

| Infectious Diseases | Antiviral, Antimicrobial | Key intermediate in the synthesis of new therapeutic agents. lookchem.com | Used to develop novel ketolide antibiotics. nih.gov |

| General Drug Discovery | Scaffold for Optimization | Building block for creating pharmaceuticals with improved efficacy. lookchem.com | The 1,5-naphthyridine class has diverse biological activities. |

Contributions to Material Science Research

While the broader class of 1,5-naphthyridine compounds has shown significant promise in material science, specific research detailing the contributions of this compound is not extensively documented. The general applications for the parent scaffold are noteworthy and suggest potential avenues for future investigation of its derivatives.

The 1,5-naphthyridine core is explored for its use in advanced materials due to its electronic properties and ability to coordinate with metals. These applications include:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine (B92270) rings makes naphthyridine derivatives suitable as electron-transporting or emissive materials in OLED devices. researchgate.net

Sensors: The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions, allowing for the design of colorimetric and fluorescent chemosensors. nih.gov For instance, other naphthyridine-based sensors have been developed for the selective detection of ions like Ni²⁺. nih.gov

Semiconductors: The planar, aromatic structure of naphthyridines allows for π-π stacking, a property useful in the development of organic semiconductors.

The specific electronic effects of the methoxy and methyl substituents on the this compound core could modulate its photophysical properties, but detailed studies on this particular compound for material science applications are limited in the current literature.

Catalytic Applications in Complex Organic Synthesis

The 1,5-naphthyridine scaffold can function as a bidentate ligand, using its two nitrogen atoms to chelate to a metal center. This coordination capability allows for its use in catalysis, although specific applications employing this compound as a ligand are not widely reported.

Research into related compounds demonstrates the potential of the 1,5-naphthyridine framework in catalysis. For example, ruthenium complexes bearing naphthyridine ligands have been prepared and their catalytic activity in oxidation reactions has been studied. rsc.org Copper(I) complexes with phosphino-substituted 1,5-naphthyridine derivatives have also shown potential in cross-coupling reactions. The electronic properties of the ligand, influenced by substituents like the methoxy group, can tune the reactivity of the metallic center. The 3-methoxy-4-methyl derivative could act as a ligand for metal complexes, potentially influencing various biochemical or synthetic pathways, but specific catalytic systems based on this ligand require further investigation.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 1,5-naphthyridine scaffold is a foundational structure for developing such probes, particularly potent and selective inhibitors for various enzymes and receptors.

While this compound itself has not been explicitly highlighted as a chemical probe in the reviewed literature, its role as a precursor for kinase inhibitors like those targeting ALK5 implies its utility in creating such tools. nih.gov An effective inhibitor can be used as a chemical probe to study the physiological and pathological roles of its target protein.

Moreover, the development of fluorescent probes for biological imaging is an active area of research. Recently, near-infrared fluorescent probes based on other naphthyridine derivatives have been synthesized for imaging mitochondrial nucleic acids. researchgate.net These probes exhibit an "OFF-ON" fluorescence response upon binding to DNA and RNA. researchgate.net The inherent fluorescence capabilities of the naphthyridine ring system suggest that derivatives like this compound could potentially be developed into fluorescent tools for biological research, although specific studies to this end have not yet been published.

Future Research Directions and Unexplored Avenues for 3 Methoxy 4 Methyl 1,5 Naphthyridine Research

Pursuit of Novel and Green Synthetic Methodologies

The traditional synthesis of 3-Methoxy-4-methyl-1,5-naphthyridine often relies on established methods like the Skraup reaction, which involves the use of strong acids and oxidizing agents. nih.gov Future research is increasingly focused on developing more sustainable and efficient "green" synthetic routes that minimize waste, reduce energy consumption, and avoid harsh reagents.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often from hours to mere minutes, and can lead to improved yields and purer products. rsc.org While applied to various naphthyridine derivatives, a systematic exploration of microwave-assisted synthesis for this compound could optimize its production, making it more accessible for research and development. rsc.orgsigmaaldrich.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance chemical reactivity, leading to higher yields under milder conditions. nih.govresearchgate.net This method has proven effective for synthesizing various heterocyclic compounds, including other naphthyridine isomers. nih.govnih.gov Applying sonochemistry to the synthesis of this compound could offer a more energy-efficient and faster alternative to conventional heating methods. nih.gov

Catalytic and Solvent-Free Approaches: The development of novel catalysts, such as reusable magnetic nanocatalysts (e.g., SiO2/Fe3O4@GO), and the use of environmentally benign solvents like water are at the forefront of green chemistry. rsc.org These methods offer the advantages of easy catalyst recovery and reduced environmental impact. rsc.org Research into a one-pot, multi-component reaction in an aqueous medium could represent a significant leap forward in the green synthesis of this compound.

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Naphthyridine Synthesis

| Methodology | Typical Reaction Time | Key Advantages | Relevant Findings for Naphthyridines |

|---|---|---|---|

| Conventional Heating | Several hours | Established and well-understood protocols. | Often requires harsh conditions and long reaction times. |

| Microwave Irradiation | Minutes | Rapid heating, increased reaction rates, improved yields. | Synthesis of various naphthyridine derivatives completed in 3-6 minutes. sigmaaldrich.com |

| Ultrasonic Irradiation | Minutes to hours | Reduced reaction times, high yields, milder conditions. | Improved yields (from 69-83% to 88-96%) and reduced time for 1,8-naphthyridines. nih.govnih.gov |

| Green Catalysis | Varies | Use of reusable catalysts, often in benign solvents like water. | High yields using recyclable catalysts like SiO2/Fe3O4 at room temperature. rsc.org |

Exploration of Undiscovered Molecular Targets and Biological Pathways

The 1,5-naphthyridine (B1222797) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov While this compound has shown general antimicrobial and anticancer potential, its specific molecular targets and the pathways it modulates are largely uncharted territory. nih.gov

Kinase Inhibition: Many naphthyridine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Future research could investigate the inhibitory activity of this compound against a panel of kinases that have not yet been explored for this specific compound. Promising targets within the kinase family include:

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Novel 1,5-naphthyridine derivatives have been identified as potent, nanomolar inhibitors of the FGFR family. nih.gov

c-Met Kinase: This receptor tyrosine kinase is a target in cancer therapy, and 1,6-naphthyridine (B1220473) derivatives have shown promise as c-Met inhibitors. nih.gov

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Potent and selective inhibitors of ALK5 based on the 1,5-naphthyridine scaffold have been identified, suggesting a role in modulating TGF-β signaling. sigmaaldrich.comrsc.org

Casein Kinase 2 (CK2): Naphthyridine-based inhibitors of CK2 are being explored as chemical probes to understand the complex biology of this kinase. nih.gov

Neurodegenerative Diseases: The structural similarity of naphthyridines to compounds that can cross the blood-brain barrier makes them interesting candidates for central nervous system disorders.

Alzheimer's Disease: Multi-target strategies for Alzheimer's disease have employed 1,8-naphthyridine (B1210474) derivatives as inhibitors of cholinesterases and modulators of calcium channels. kyoto-u.ac.jp Furthermore, 1,5-naphthyridine derivatives have been investigated as potential PET tracers for imaging Tau pathology, a hallmark of the disease. mdpi.com The potential of this compound in this area is yet to be determined.

Infectious Diseases: Beyond general antibacterial activity, future studies could explore the efficacy of this compound against multi-drug resistant bacterial strains and investigate novel mechanisms of action, such as the inhibition of essential bacterial enzymes like dehydrosqualene synthase (CrtM) in Staphylococcus aureus. researchgate.net

Integration with Advanced Analytical and Imaging Technologies

The unique photophysical properties of the naphthyridine core can be harnessed for advanced applications in diagnostics and bio-imaging.

Positron Emission Tomography (PET) Imaging: PET is a powerful non-invasive imaging technique used in clinical diagnosis and drug development. nih.gov Radiolabeled (e.g., with ¹⁸F) naphthyridine derivatives are being developed as PET tracers to visualize and quantify biological targets in vivo, such as Tau protein aggregates in Alzheimer's disease. mdpi.comucl.ac.uk The development of a radiolabeled version of this compound could enable studies of its biodistribution, target engagement, and pharmacokinetics in living organisms. nih.gov

Fluorescent Probes: Naphthyridine derivatives can serve as the basis for fluorescent probes that light up in the presence of specific biological molecules like DNA or RNA. mdpi.comrsc.org These probes can be designed to emit light in the near-infrared (NIR) region, which allows for deeper tissue penetration. mdpi.com Future work could involve modifying this compound to create a "turn-on" fluorescent probe for imaging nucleic acids within mitochondria, which could aid in the study of mitochondrial diseases. mdpi.comrsc.org

Photoacoustic Imaging (PAI): PAI is an emerging hybrid imaging modality that combines the sensitivity of optical imaging with the deep tissue penetration of ultrasound. researchgate.net It relies on contrast agents that absorb light and convert it into sound waves. researchgate.net The development of this compound into a photoacoustic probe, potentially by conjugating it with a near-infrared absorbing dye, could open new avenues for non-invasive disease diagnosis and monitoring. rsc.orgmdpi.com

Design and Synthesis of Multifunctional Naphthyridine Conjugates

A promising strategy in modern drug discovery is the creation of multifunctional molecules, or conjugates, that combine two or more pharmacophores to achieve multiple therapeutic effects or to combine therapy and diagnosis (theranostics).

Hybrid-Molecule Design: This approach involves linking the this compound scaffold to another biologically active molecule to create a single chemical entity with a dual or synergistic mode of action. nih.gov For example, hybrid molecules containing both naphthyridine and quinoline (B57606) scaffolds have been synthesized and evaluated as topoisomerase I inhibitors for cancer therapy. nih.gov This concept could be extended to create conjugates of this compound with other anticancer agents, anti-inflammatory drugs, or molecules that improve drug delivery to specific tissues.

Theranostic Agents: By conjugating this compound with an imaging agent (like a fluorescent dye or a chelator for a PET radionuclide), it may be possible to create a theranostic agent. Such a molecule would allow for the simultaneous visualization of its distribution and target site, while also exerting a therapeutic effect. The development of photosensitizers based on aza-heterocycles for photoacoustic and photothermal imaging guided therapy provides a template for how the naphthyridine core could be integrated into such systems. rsc.org

Bioconjugation for Targeted Delivery: To enhance efficacy and reduce off-target effects, this compound could be conjugated to a targeting moiety, such as a peptide or antibody, that specifically recognizes cancer cells or other diseased tissues. mdpi.com Techniques like click chemistry or NHS ester reactions could be employed to link the naphthyridine derivative to these biomolecules, enabling targeted drug delivery. mdpi.com

Advanced Computational Design for Enhanced Selectivity and Specificity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized.

Molecular Docking: This technique simulates the interaction between a ligand (like this compound) and a biological target (like a protein's active site). Docking studies can help to identify likely biological targets and provide insights into the binding mode, which can guide the design of more potent and selective analogs. researchgate.net Such studies have been used to investigate naphthyridine derivatives as inhibitors of targets like PDK-1 in cancer.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a series of this compound analogs, researchers could predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target over time, offering insights into the stability of the complex and the key interactions that maintain binding. researchgate.net Applying MD simulations to this compound bound to a potential target would provide a more realistic understanding of its mechanism of action and could reveal opportunities for structural modifications to enhance its binding affinity and residence time. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-4-methyl-1,5-naphthyridine, and how do reaction conditions influence yield?

- The compound is synthesized via a modified Skraup reaction using substituted 3-aminopyridine derivatives. Key steps include cyclization with glycerol and an oxidant like iodine or m-nitrobenzenesulfonic acid sodium salt (m-NOPhSONa). The latter oxidant improves reproducibility and yields (45–50%) compared to iodine . Temperature control (reflux conditions) and solvent systems (e.g., dioxane/water) are critical for optimizing purity and scalability. Post-synthesis purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H/13C NMR is essential for confirming substitution patterns (e.g., methoxy and methyl groups at positions 3 and 4, respectively). Mass spectrometry (e.g., ESI-MS) provides molecular ion peaks to verify the molecular formula (CHNO). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while FTIR identifies functional groups like C-O (methoxy) and C-N (naphthyridine ring) .

Q. How does the stability of this compound vary under different storage conditions?

- The compound is sensitive to prolonged exposure to light, moisture, and elevated temperatures. Storage in inert atmospheres (argon or nitrogen) at –20°C in amber vials minimizes degradation. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of this compound?

- The electron-donating methoxy group at position 3 directs electrophilic substitution to the para position (C-7) due to resonance stabilization. For nucleophilic attacks, the methyl group at C-4 sterically hinders adjacent positions, favoring reactions at C-2 or C-7. Computational studies (DFT) using software like Gaussian can model charge distribution and predict reactive sites .

Q. How can this compound serve as a precursor for bioactive derivatives, and what methodologies enable selective modifications?

- Halogenation (e.g., bromination at C-7 using NBS) introduces handles for cross-coupling reactions (Suzuki, Heck). Aminolysis of halogenated derivatives with amines (e.g., morpholine, piperazine) under microwave-assisted conditions enhances reaction efficiency. For oxidation, CrO in acidic media converts methyl groups to carboxylic acids, enabling further conjugation .

Q. What computational strategies are employed to predict the pharmacokinetic and binding properties of this compound derivatives?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., kinases, topoisomerases). ADMET predictors (e.g., SwissADME) evaluate drug-likeness parameters like logP, solubility, and cytochrome P450 interactions. QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。